molecular formula C21H26O5 B025530 [(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate CAS No. 102396-22-5

[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate

Cat. No.: B025530
CAS No.: 102396-22-5
M. Wt: 358.4 g/mol
InChI Key: OMNZZWDXPDXHHJ-CTNGQTDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

102396-22-5

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate

InChI

InChI=1S/C21H26O5/c1-12(22)16-15(21(5)10-6-9-20(3,4)11-21)8-7-14-17(16)19(25-13(2)23)26-18(14)24/h7-8,19H,6,9-11H2,1-5H3/t19-,21+/m1/s1

InChI Key

OMNZZWDXPDXHHJ-CTNGQTDRSA-N

SMILES

CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C

Isomeric SMILES

CC(=O)C1=C(C=CC2=C1[C@@H](OC2=O)OC(=O)C)[C@]3(CCCC(C3)(C)C)C

Canonical SMILES

CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Macfarlandin B involves several steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the core diterpenoid structure, followed by functional group modifications to achieve the desired chemical properties. Common reagents used in the synthesis include barium chloride and sulfuric acid .

Industrial Production Methods

Industrial production of Macfarlandin B is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as chromatography and crystallization are employed to isolate and purify Macfarlandin B from crude extracts.

Chemical Reactions Analysis

Types of Reactions

Macfarlandin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving Macfarlandin B include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions include various derivatives of Macfarlandin B, which are studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Macfarlandin B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Macfarlandin B involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that Macfarlandin B disrupts cell wall synthesis and protein function .

Comparison with Similar Compounds

Conclusion

Macfarlandin B is a fascinating compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a valuable subject for ongoing research and development. As studies continue, Macfarlandin B may pave the way for new therapeutic agents and innovative applications in medicine and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate
Reactant of Route 2
[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate

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